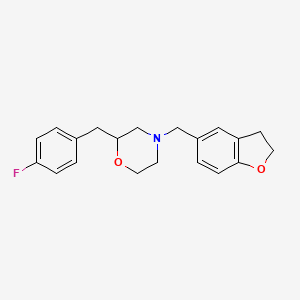![molecular formula C12H15N5O4S B5960880 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5960880.png)
4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxy-3-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst.
Sulfonylation: The resulting tetrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl and tetrazole groups.
Wirkmechanismus
The mechanism of action of 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the tetrazole moiety can mimic the structure of carboxylate groups, allowing it to bind to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine
- **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}pyrrolidine
- **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}thiomorpholine
Uniqueness
4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties such as solubility and stability. Additionally, the combination of the sulfonyl and tetrazole groups provides a versatile platform for further functionalization and derivatization.
Eigenschaften
IUPAC Name |
4-[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S/c1-20-12-3-2-10(8-11(12)17-9-13-14-15-17)22(18,19)16-4-6-21-7-5-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKOKWXUJLIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5960802.png)
![3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{(E)-1-[4-(4-ETHYLPHENYL)-1H-PYRAZOL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE](/img/structure/B5960803.png)
![N-(1-adamantyl)-2-[cyclohexyl(2-hydroxyethyl)amino]acetamide;hydrochloride](/img/structure/B5960810.png)
![N-methyl-N-(2-phenylethyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5960816.png)
![2-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5960831.png)
![1-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]propan-2-amine](/img/structure/B5960842.png)
![(NZ)-N-[1-(3,4-dihydroisoquinolin-1-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B5960845.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-hydroxybenzohydrazide](/img/structure/B5960855.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)ethyl]acetamide](/img/structure/B5960862.png)

![1-(4-Bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5960874.png)
![1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine](/img/structure/B5960881.png)
![N-cyclopropyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5960882.png)
![N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5960889.png)
